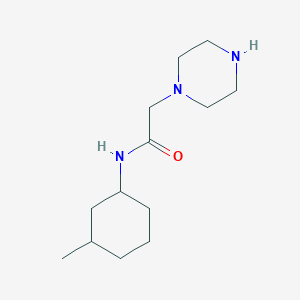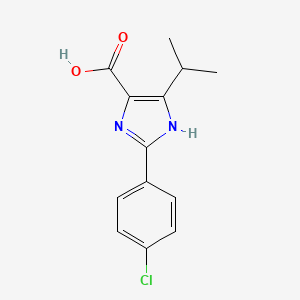
2-Methyl-4-(thiomorpholin-4-yl)aniline
Descripción general
Descripción
“2-Methyl-4-(thiomorpholin-4-yl)aniline” is a chemical compound with the molecular weight of 222.35 . It is also known by its IUPAC name, 2-methyl-4-(4-thiomorpholinylmethyl)phenylamine .
Molecular Structure Analysis
The InChI code for “2-Methyl-4-(thiomorpholin-4-yl)aniline” is 1S/C12H18N2S/c1-10-8-11(2-3-12(10)13)9-14-4-6-15-7-5-14/h2-3,8H,4-7,9,13H2,1H3 . This code provides a specific representation of the molecule’s structure.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
A study on the synthesis and evaluation of N-{(E)-[2-(Morpholin-4-yl)quinolin-3-yl]methylidene}aniline derivatives, which are structurally related to 2-Methyl-4-(thiomorpholin-4-yl)aniline, demonstrated significant antimicrobial activity against bacterial and fungal strains. The study involved molecular docking to compare the effectiveness of these compounds with traditional antibiotics like amoxicillin (Subhash & Bhaskar, 2020).
Electrochromic Materials
Research on electrochromic materials has included the development of donor–acceptor systems employing different thiophene derivatives. Although not directly mentioning 2-Methyl-4-(thiomorpholin-4-yl)aniline, these studies provide insights into the use of related compounds in creating materials with significant optical contrasts and fast switching speeds, suitable for applications in the near-infrared region (Li et al., 2017).
Fluorescent Thermometer
A derivative of 2-Methyl-4-(thiomorpholin-4-yl)aniline, N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline, has been investigated for its temperature-dependent fluorescence intensity, suggesting its potential as a ratiometric fluorescent thermometer with a significant Stokes shift (Cao et al., 2014).
Src Kinase Inhibition
In the field of medicinal chemistry, analogues of 2-Methyl-4-(thiomorpholin-4-yl)aniline have been explored as potent inhibitors of Src kinase activity, with implications in cancer research. These studies have demonstrated the importance of substituent optimization for increased effectiveness (Boschelli et al., 2001).
Schiff Base Synthesis
The synthesis of Schiff bases using compounds related to 2-Methyl-4-(thiomorpholin-4-yl)aniline has been studied, highlighting their potential in creating new organic materials with varied optical properties. This includes the exploration of donor-acceptor systems and their application in fields such as UV-absorption spectroscopy (Shili et al., 2020).
Corrosion Inhibition
Thiomorpholin-4-ylmethyl-phosphonic acid, structurally related to 2-Methyl-4-(thiomorpholin-4-yl)aniline, has shown effectiveness as a corrosion inhibitor, suggesting potential applications of similar compounds in protecting metals from corrosion in aggressive environments (Amar et al., 2006).
Safety and Hazards
Propiedades
IUPAC Name |
2-methyl-4-thiomorpholin-4-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S/c1-9-8-10(2-3-11(9)12)13-4-6-14-7-5-13/h2-3,8H,4-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJNWQFAOCDDTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCSCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(thiomorpholin-4-yl)aniline | |
CAS RN |
37065-86-4 | |
| Record name | 2-methyl-4-(thiomorpholin-4-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B1418471.png)



![2-(1-{2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl}-N-methylformamido)acetic acid](/img/structure/B1418477.png)
